molecular formula C13H20N2O2 B13719705 2-Morpholino-4-propoxyaniline

2-Morpholino-4-propoxyaniline

Cat. No.: B13719705
M. Wt: 236.31 g/mol
InChI Key: BPSJACUFGXDEKU-UHFFFAOYSA-N
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Description

2-Morpholino-4-propoxyaniline is a chemical compound that features a morpholine ring and a propoxy group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-4-propoxyaniline typically involves the reaction of 4-chloroaniline with morpholine and propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the morpholine and propoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-4-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholino-4-propoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Morpholino-4-propoxyaniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been shown to inhibit certain kinases involved in cell cycle regulation and cytokinesis. This inhibition leads to the suppression of cancer cell growth and proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Morpholino-4-anilinoquinoline: This compound shares a similar structure but has a quinoline ring instead of a propoxy group.

    4-Morpholinoaniline: This compound lacks the propoxy group but retains the morpholine and aniline structure.

Uniqueness

2-Morpholino-4-propoxyaniline is unique due to the presence of both morpholine and propoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-morpholin-4-yl-4-propoxyaniline

InChI

InChI=1S/C13H20N2O2/c1-2-7-17-11-3-4-12(14)13(10-11)15-5-8-16-9-6-15/h3-4,10H,2,5-9,14H2,1H3

InChI Key

BPSJACUFGXDEKU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)N2CCOCC2

Origin of Product

United States

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